molecular formula C13H9NO2S2 B11438061 Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate

Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate

Cat. No.: B11438061
M. Wt: 275.4 g/mol
InChI Key: QTLQILDACUTMFA-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C13H9NO2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate typically involves the reaction of methyl 3-amino-5-phenylthiophene-2-carboxylate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: Methyl 3-amino-5-phenylthiophene-2-carboxylate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of thiophosgene, which is a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

    Amines: Formed from the reduction of the isothiocyanate group.

Scientific Research Applications

Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can alter the biological activity and stability of the biomolecules.

    Medicine: Potential applications in drug discovery and development. The compound’s ability to form covalent bonds with biological targets makes it a candidate for the design of enzyme inhibitors or other therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials. Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of these covalent bonds can alter the structure and function of the target biomolecules, leading to changes in their biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate is unique due to the presence of both the isothiocyanate group and the phenyl-substituted thiophene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H9NO2S2

Molecular Weight

275.4 g/mol

IUPAC Name

methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H9NO2S2/c1-16-13(15)12-10(14-8-17)7-11(18-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

QTLQILDACUTMFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N=C=S

Origin of Product

United States

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